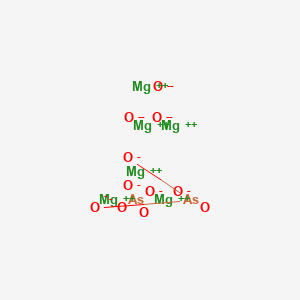
5-(2,5-Dichloroanilino)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dichloroanilino)-1,3-thiazolidine-2,4-dione, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Diclofenac is widely used in the medical field due to its potent anti-inflammatory and analgesic properties.
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, Diclofenac reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, and it has also been shown to have antithrombotic effects. Diclofenac has also been shown to have effects on the gastrointestinal system, including the inhibition of gastric acid secretion and the promotion of mucosal healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Diclofenac in lab experiments is its potent anti-inflammatory and analgesic properties. It is also widely available and relatively inexpensive. However, there are also some limitations to using Diclofenac in lab experiments. For example, it has been shown to have some toxic effects on the liver and kidneys, and it can also cause gastrointestinal side effects.
Orientations Futures
There are a number of future directions for the study of Diclofenac. One area of research is the development of new formulations and delivery methods for Diclofenac, which could improve its efficacy and reduce its side effects. Another area of research is the study of the long-term effects of Diclofenac on the liver and kidneys, as well as its potential effects on the cardiovascular system. Finally, there is also a need for further research into the mechanism of action of Diclofenac, which could lead to the development of new drugs with similar properties.
Méthodes De Synthèse
Diclofenac is synthesized by the condensation of 2,5-dichloroaniline with 2-thioxo-1,3-thiazolidin-4-one in the presence of phosphorus oxychloride. The resulting product is then hydrolyzed to yield Diclofenac.
Applications De Recherche Scientifique
Diclofenac is widely used in scientific research due to its anti-inflammatory and analgesic properties. It is commonly used in the study of pain and inflammation, and it has been shown to be effective in reducing inflammation in various animal models. Diclofenac has also been used in the study of osteoarthritis, rheumatoid arthritis, and other inflammatory diseases.
Propriétés
Formule moléculaire |
C9H6Cl2N2O2S |
|---|---|
Poids moléculaire |
277.13 g/mol |
Nom IUPAC |
5-(2,5-dichloroanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-4-1-2-5(11)6(3-4)12-8-7(14)13-9(15)16-8/h1-3,8,12H,(H,13,14,15) |
Clé InChI |
DPSXHVYBGJPSEO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NC2C(=O)NC(=O)S2)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)NC2C(=O)NC(=O)S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228425.png)
![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)
![2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)
![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)








![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)